molecular formula C24H26N2O4S B2720717 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine CAS No. 866848-41-1

4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine

Cat. No.: B2720717
CAS No.: 866848-41-1
M. Wt: 438.54
InChI Key: IAUSJZQBOOLVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a tosyl group, and a dioxinoquinoline core.

Properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-16-3-5-18(6-4-16)31(27,28)23-15-25-20-14-22-21(29-11-12-30-22)13-19(20)24(23)26-9-7-17(2)8-10-26/h3-6,13-15,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUSJZQBOOLVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine typically involves multiple steps, including the formation of the dioxinoquinoline core and the subsequent introduction of the piperidine and tosyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Properties

Research has indicated that compounds containing piperidine and sulfonyl groups exhibit significant antibacterial activity. In a study involving various synthesized derivatives, compounds similar to 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been highlighted. Studies have shown that derivatives with a similar structure can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The sulfonamide group within the compound has been associated with anticancer properties. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The ability to bind effectively to bovine serum albumin (BSA) suggests a favorable pharmacokinetic profile for potential anticancer agents.

Case Study 1: Antibacterial Screening

In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and screened for antibacterial activity. Among these, several compounds exhibited promising results against Salmonella typhi, with IC50 values indicating strong inhibitory effects .

Case Study 2: Enzyme Inhibition Studies

Another research effort focused on evaluating the enzyme inhibitory potential of piperidine derivatives. The study found that specific compounds demonstrated significant inhibition of AChE and urease, suggesting their utility in treating conditions related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar compounds to 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine include:

  • 8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
  • 9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline These compounds share structural similarities but differ in the specific substituents attached to the core structure, which can influence their chemical properties and applications.

Biological Activity

The compound 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine represents a novel class of organic molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Structural Overview

The compound features a complex structure comprising a piperidine core linked to a dioxinoquinoline moiety and a sulfonyl group. The presence of these functional groups is believed to contribute significantly to its biological activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds, which may provide insights into the expected activity of 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine.

Compound NameStructure TypeIC50 (μM)TargetReference
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamidePiperidine derivative0.12Tubulin
1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidineSulfonamide derivative0.25Cancer cells
4-Methyl-N-(4-methylpyridin-2-yl)-2-[N-(4-nitrobenzenesulfonyl)]Sulfonamide derivative0.15Enzyme inhibition

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of piperidine derivatives, compounds structurally similar to 4-methyl-1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine were tested against various cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis through tubulin destabilization .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition properties of sulfonamide derivatives demonstrated that modifications in the piperidine structure could enhance binding affinity to target enzymes involved in metabolic pathways critical for cancer progression. The study found that derivatives with similar sulfonyl groups exhibited potent inhibitory effects against specific kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.